5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(1-methyl-4-piperidinyl)-
Description
Functional Group Contributions
- Amino Group (-NH2) : Positioned at C2, this group participates in intramolecular hydrogen bonding with the adjacent carboxamide oxygen, stabilizing the molecule’s tautomeric form. Computational studies suggest this interaction reduces ring strain by 8–12 kJ/mol compared to non-hydrogen-bonded analogs.
- Methoxy Group (-OCH3) : The electron-donating methoxy group at C4 increases electron density at the pyrimidine ring’s C5 position, enhancing carboxamide nucleophilicity. This electronic perturbation is critical for the compound’s reactivity in substitution reactions.
- Carboxamide-Piperidinyl Motif : The carboxamide bridge at C5 connects to a 1-methyl-4-piperidinyl group, introducing a chair-configured piperidine ring. NMR data reveal axial-equatorial proton coupling constants (J = 10–12 Hz), confirming the piperidine’s preference for a chair conformation with the methyl group in an equatorial orientation.
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Pyrimidine ring planarity | RMSD: 0.04 Å | |
| C2-NH2 bond length | 1.35 Å | |
| C4-OCH3 bond angle | 120.5° | |
| Piperidine chair conformation | ΔG (chair-to-boat): +15.2 kJ/mol |
Properties
CAS No. |
84332-22-9 |
|---|---|
Molecular Formula |
C12H19N5O2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H19N5O2/c1-17-5-3-8(4-6-17)15-10(18)9-7-14-12(13)16-11(9)19-2/h7-8H,3-6H2,1-2H3,(H,15,18)(H2,13,14,16) |
InChI Key |
HYDZCWJIWKXINP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CN=C(N=C2OC)N |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Formation
Pyrimidine rings are commonly synthesized via multicomponent reactions (MCRs) or cyclization of amidines with 1,3-dicarbonyl compounds or malononitrile derivatives. The Biginelli reaction and Hantzsch synthesis are classical methods, but modern approaches use catalytic amination and cyclization to yield substituted pyrimidines efficiently.
Amination and Cyclization: Amidines react with malononitrile dimers in the presence of piperidine in DMF to form 6-aminopyrimidine derivatives. Electron-donating substituents such as methoxy groups enhance yields (up to 89%) compared to electron-withdrawing groups (70%).
Catalyzed Cycloadditions: Rhodium-catalyzed [4+2] cycloadditions of α,β-unsaturated imines and isocyanates yield pyrimidinones with high enantioselectivity and moderate to good yields, allowing for diverse substitution patterns complementary to classical Biginelli adducts.
Introduction of the Methoxy Group at Position 4
Methoxylation at the 4-position can be achieved by methylation of hydroxy-substituted intermediates using methylating agents such as dimethyl sulfate or methyl iodide in the presence of bases like potassium carbonate.
Formation of the Carboxamide Group at Position 5
The carboxamide group is typically introduced by converting a carboxylic acid or its derivative (acid chloride, anhydride, or ester) into the amide via reaction with an amine.
Conversion of the pyrimidine-5-carboxylic acid intermediate to acid chloride using reagents such as thionyl chloride, oxalyl chloride, or phosphorous pentachloride is a common step.
Subsequent reaction with the amine component, here the 1-methyl-4-piperidinyl moiety, in the presence of a base (e.g., triethylamine) affords the desired carboxamide.
Attachment of the N-(1-methyl-4-piperidinyl) Group
The N-substituted piperidinyl group is introduced by nucleophilic substitution or amidation:
The amine of 1-methyl-4-piperidine reacts with the activated carboxylic acid derivative (acid chloride or ester) of the pyrimidine intermediate to form the amide bond.
Reaction conditions typically involve organic solvents such as dichloromethane or tetrahydrofuran, bases like triethylamine or diisopropylethylamine, and controlled temperatures (0–30°C) to optimize yield and purity.
Detailed Stepwise Preparation Example
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of pyrimidine core with amino and methoxy substituents | Amidines + malononitrile dimer, piperidine catalyst, DMF, reflux | 6-Aminopyrimidine intermediate with methoxy group |
| 2 | Conversion of carboxylic acid to acid chloride | Thionyl chloride or oxalyl chloride, inert solvent, 0–30°C | Pyrimidine-5-carboxylic acid chloride |
| 3 | Amidation with 1-methyl-4-piperidinyl amine | 1-methyl-4-piperidinyl amine, triethylamine, dichloromethane, 0–30°C | Formation of 5-Pyrimidinecarboxamide derivative |
| 4 | Purification and isolation | Solvent extraction, washing with aqueous acid/base, drying, recrystallization | Pure target compound |
Research Findings and Optimization Notes
Electron-donating groups such as methoxy enhance the yield and reactivity in the pyrimidine ring formation step.
Use of polar aprotic solvents (DMF, DMSO) and bases (piperidine, triethylamine) improves reaction rates and selectivity.
Conversion to acid chlorides using thionyl chloride is efficient but requires careful temperature control to avoid decomposition.
Amidation reactions proceed smoothly at mild temperatures with stoichiometric base to neutralize generated HCl.
Purification by solvent-antisolvent precipitation or recrystallization from mixtures of methanol, dichloromethane, or toluene yields high-purity amorphous or crystalline forms.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents | Solvents | Conditions | Yield & Notes |
|---|---|---|---|---|---|
| Pyrimidine core synthesis | Amination + cyclization | Amidines, malononitrile dimer, piperidine | DMF | Reflux | High yield with electron-donating substituents (up to 89%) |
| Methoxylation | Methylation of hydroxy intermediate | Dimethyl sulfate, K2CO3 | 1,4-Dioxane | Room temp | Efficient methylation to methoxy group |
| Carboxamide formation | Acid chloride formation + amidation | Thionyl chloride, 1-methyl-4-piperidinyl amine, base | DCM, THF | 0–30°C | High purity amide formation |
| Purification | Recrystallization, solvent-antisolvent | Methanol, dichloromethane, toluene | Ambient | Crystalline or amorphous forms obtained |
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy positions using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-amino-4-methoxy-N-(1-methylpiperidin-4-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
N-(1-Benzyl-4-Piperidyl)-4-Methoxy-5-Pyrimidinecarboxamide (CAS 72412-47-6)
- Structure : Replaces the 1-methyl group with a benzyl moiety.
- Molecular Formula : C₁₈H₂₂N₄O₂; MW : 326.38.
- This substitution may also alter selectivity for targets with hydrophobic binding pockets .
2-Amino-N-(1-Benzyl-3-Piperidyl)-4-Methoxy-5-Pyrimidinecarboxamide (CAS 84332-21-8)
- Structure : Benzyl group at the 3-piperidinyl position instead of 4.
- Molecular Formula : C₁₈H₂₃N₅O₂; MW : 341.41.
- The additional nitrogen in the piperidine ring (3-position) may modify basicity and hydrogen-bonding capacity .
Core Structural Modifications
Bicyclic Analogs (e.g., CAS 84923-26-2)
- Structure : Incorporates an 8-azabicyclo[3.2.1]octane system instead of piperidine.
- Molecular Formula : C₂₁H₂₇N₅O₂; MW : 381.45.
- Impact : The rigid bicyclic structure reduces conformational flexibility, which could enhance target specificity but limit oral bioavailability. The 3-methylphenylmethyl substituent further increases steric bulk and lipophilicity .
Cyano-Substituted Analog (CAS 501001-39-4)
- Structure: 2-Cyano and 4-(2,2-dimethylpropyl)amino groups replace 2-amino and 4-methoxy.
- Molecular Formula : C₁₉H₂₃N₅O₂; MW : 353.42.
- Impact: The electron-withdrawing cyano group may reduce nucleophilicity and alter metabolic pathways (e.g., resistance to oxidation). The bulky dimethylpropylamino group could hinder binding to flat active sites but improve protease resistance .
Research Implications
- Piperidine Substituents : Methyl groups (as in the target compound) favor metabolic stability over benzyl groups, which may undergo oxidative dealkylation .
- Positional Isomerism : 4-Piperidinyl analogs generally exhibit better pharmacokinetic profiles than 3-substituted derivatives due to reduced steric hindrance .
- Core Modifications : Bicyclic systems, while promising for selectivity, often require formulation optimization to address poor solubility .
Biological Activity
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(1-methyl-4-piperidinyl)- (CAS: 84332-22-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its anticancer properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula for 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(1-methyl-4-piperidinyl)- is represented as follows:
| Property | Value |
|---|---|
| CAS Number | 84332-22-9 |
| Molecular Formula | C13H17N3O2 |
| Molecular Weight | 235.29 g/mol |
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer activity. Specifically, compounds similar to 5-Pyrimidinecarboxamide have shown promising results against various cancer cell lines. For instance, a study evaluating oxazolo[5,4-d]pyrimidines reported their effectiveness against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo and HT29) cell lines. These compounds demonstrated cytotoxicity and the ability to inhibit key cellular pathways involved in tumor growth, such as the VEGFR-2 pathway and apoptosis mechanisms .
Table: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Carcinoma) | 12.91 | |
| MCF7 (Breast Adenocarcinoma) | 9.46 | |
| LoVo (Colon Adenocarcinoma) | 15.00 | |
| HT29 (Colon Adenocarcinoma) | 10.75 |
Enzyme Inhibition
The compound has also been associated with enzyme inhibition, particularly in the context of acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and infections caused by urease-producing bacteria .
Table: Enzyme Inhibition Activity
The anticancer activity of 5-Pyrimidinecarboxamide is believed to be mediated through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression, including Aurora A kinase and Janus kinases .
- Induction of Apoptosis : Activation of the caspase cascade has been observed, which is crucial for programmed cell death in cancer cells .
- Anti-Angiogenesis : Some derivatives exhibit anti-angiogenic properties that prevent tumor growth by inhibiting blood vessel formation .
Case Studies
In a notable case study involving a series of pyrimidine derivatives, researchers synthesized new compounds that were tested for their biological activities. The findings indicated that certain modifications to the pyrimidine structure enhanced their selectivity and potency against specific cancer types compared to traditional chemotherapeutics like 5-fluorouracil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
